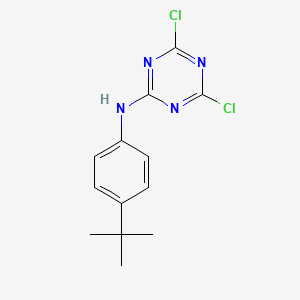
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide typically involves the following steps:
Acetylation: The process begins with the acetylation of L-leucine to form N-acetyl-L-leucine.
Peptide Bond Formation: The N-acetyl-L-leucine is then coupled with 4-nitrophenyl glycinamide using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and minimize impurities.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Acetyl-L-leucine and 4-nitrophenyl glycinamide.
Reduction: N-Acetyl-L-leucyl-N-(4-aminophenyl)glycinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation and cleavage.
Biology: Investigated for its potential as a protease inhibitor, which can regulate various biological processes.
Medicine: Explored for its therapeutic potential in treating diseases related to protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with proteases. The compound inhibits protease activity by binding to the active site of the enzyme, preventing the cleavage of peptide bonds in substrate proteins. This inhibition can modulate various cellular processes and has potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-leucyl-L-leucyl-L-norleucinal: Another dipeptide with protease inhibitory activity.
N-Acetyl-L-leucyl-L-leucyl-L-phenylalanilal: Similar structure with a phenylalanine residue instead of glycine.
Uniqueness
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.
Eigenschaften
CAS-Nummer |
188806-53-3 |
|---|---|
Molekularformel |
C16H22N4O5 |
Molekulargewicht |
350.37 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C16H22N4O5/c1-10(2)8-14(18-11(3)21)16(23)17-9-15(22)19-12-4-6-13(7-5-12)20(24)25/h4-7,10,14H,8-9H2,1-3H3,(H,17,23)(H,18,21)(H,19,22)/t14-/m0/s1 |
InChI-Schlüssel |
VANZNNUWIPKKKG-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)








![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
